molecular formula C23H28ClNO3 B3331661 6-O-Desmethyl donepezil hydrochloride CAS No. 852285-82-6

6-O-Desmethyl donepezil hydrochloride

Cat. No. B3331661
CAS RN: 852285-82-6
M. Wt: 401.9 g/mol
InChI Key: WJAYMITWAFPQAF-UHFFFAOYSA-N
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Description

6-O-Desmethyl donepezil is an active metabolite of the acetylcholinesterase inhibitor donepezil . It is formed through dealkylation by the cytochrome P450 (CYP) isoform CYP2D6 . It inhibits human ether a go-go (hERG) channels .


Synthesis Analysis

Donepezil, the parent compound of 6-O-Desmethyl donepezil, undergoes hepatic metabolism after oral administration. The metabolic pathway of donepezil indicates multiple metabolic pathways: O-demethylation at 6 and 5 positions to form metabolites M1 and M2, respectively .


Molecular Structure Analysis

The molecular formula of 6-O-Desmethyl donepezil is C23H27NO3 . The average mass is 365.465 Da and the monoisotopic mass is 365.199097 Da .


Chemical Reactions Analysis

Donepezil, the parent compound of 6-O-Desmethyl donepezil, undergoes oxidation using a mild, versatile oxidant Chloramine-T in acidic medium .


Physical And Chemical Properties Analysis

The molecular weight of 6-O-Desmethyl donepezil is 365.465 Da .

Scientific Research Applications

Fungal Biotransformation Studies

6-O-Desmethyl donepezil hydrochloride has been used in fungal biotransformation studies . A high-performance liquid chromatography (HPLC) method was developed for the enantioselective determination of donepezil (DPZ), 5-O-desmethyl donepezil (5-ODD), and 6-O-desmethyl donepezil (6-ODD) in Czapek culture medium . This method was applied to biotransformation studies with fungi for the first time .

Chiral HPLC Analysis

The compound is used in chiral HPLC analysis . The HPLC analysis was carried out using a Chiralpak AD-H column with hexane/ethanol/methanol as the mobile phase and UV detection at 270 nm . This method was linear over a certain concentration range for each enantiomer of DPZ, 5-ODD, and 6-ODD .

Pharmacokinetic-Pharmacodynamic Modelling

6-O-Desmethyl donepezil hydrochloride is used in pre-clinical pharmacokinetic-pharmacodynamic modelling . A simple, sensitive, and robust HPLC–PDA assay was developed and validated for rapid determination of donepezil hydrochloride (DNP), a potent acetylcholinesterase inhibitor, in rat plasma and tissues .

Biodistribution Studies

The compound is used in biodistribution studies . The method developed for the HPLC–PDA assay was successfully applied for studying the compartmental pharmacokinetics, tissue distribution, and pharmacodynamics . The tissue distribution studies suggest that the kidneys, lungs, and liver are the primarily responsible organs for metabolism and elimination of DNP .

Acetylcholinesterase Inhibitory Activity Measurement

6-O-Desmethyl donepezil hydrochloride is used in measuring the acetylcholinesterase inhibitory activity of DNP . Pharmacodynamic studies were performed by measuring acetylcholinesterase inhibitory activity of DNP, which indicated that the pharmacokinetic and pharmacodynamic data are in correlation with each other .

Alzheimer’s Disease Research

The compound is used in Alzheimer’s disease research . Donepezil hydrochloride (DNP), a potent acetylcholinesterase inhibitor, is therapeutically used for the treatment of Alzheimer’s disease . The in vivo metabolism study of DPZ in humans suggests that the isoenzymes involved in its metabolism are CYP2D6 and CYP3A4 .

Mechanism of Action

Target of Action

The primary target of 6-O-Desmethyl donepezil hydrochloride, a metabolite of Donepezil, is the enzyme acetylcholinesterase . This enzyme is responsible for the hydrolysis of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning .

Mode of Action

6-O-Desmethyl donepezil hydrochloride acts as an acetylcholinesterase inhibitor . It binds to the enzyme and inhibits its activity, preventing the breakdown of acetylcholine .

Biochemical Pathways

The action of 6-O-Desmethyl donepezil hydrochloride primarily affects the cholinergic pathway . By inhibiting acetylcholinesterase, it increases the availability of acetylcholine at synapses, enhancing cholinergic transmission . This can help alleviate the cognitive deficits associated with conditions like Alzheimer’s disease, where there is a cholinergic deficiency .

Pharmacokinetics

6-O-Desmethyl donepezil hydrochloride is a metabolite of Donepezil, which is extensively metabolized in the liver via CYP2D6 and CYP3A4 enzymes . About 11% of Donepezil is metabolized to 6-O-Desmethyl donepezil .

Result of Action

The inhibition of acetylcholinesterase and the subsequent increase in acetylcholine concentrations can lead to improved cognitive function . This is particularly beneficial in conditions like Alzheimer’s disease, where there is a deficiency in cholinergic neurotransmission .

Action Environment

The action of 6-O-Desmethyl donepezil hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same liver enzymes (CYP2D6 and CYP3A4) can affect its metabolism . Additionally, genetic variations in these enzymes among individuals can also impact the drug’s efficacy and safety .

Safety and Hazards

The safety data sheet for Donepezil hydrochloride, the parent compound of 6-O-Desmethyl donepezil, indicates that it is fatal if swallowed and causes serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methyl]-6-hydroxy-5-methoxy-2,3-dihydroinden-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3.ClH/c1-27-22-13-18-12-19(23(26)20(18)14-21(22)25)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17;/h2-6,13-14,16,19,25H,7-12,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAYMITWAFPQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-O-Desmethyl donepezil hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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